N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c1-20-9-5-3-2-4-8(9)12(19)16-14-18-17-13(21-14)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCASNVPQWGSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Synthesis of 5-chlorothiophene-2-carboxylic acid: This can be achieved by dissolving 5-chloro-2-acetylthiophene in acetone, followed by the addition of potassium dihydrogen phosphate and sodium chlorite solutions.
Formation of 1,3,4-oxadiazole ring: The carboxylic acid is then converted to the corresponding hydrazide, which is cyclized with an appropriate reagent to form the 1,3,4-oxadiazole ring.
Coupling with 2-methoxybenzoyl chloride: The final step involves coupling the oxadiazole intermediate with 2-methoxybenzoyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Electrophilic substitution: The thiophene ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to modifications in the thiophene or oxadiazole rings.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents, typically under acidic conditions.
Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides can be used under basic conditions.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution on the thiophene ring can yield halogenated or nitrated derivatives, while nucleophilic substitution on the oxadiazole ring can produce various substituted oxadiazoles .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
The compound has demonstrated significant antimicrobial properties, particularly against resistant strains of bacteria such as Neisseria gonorrhoeae. Its mechanism of action appears to involve the inhibition of essential enzymes involved in bacterial growth and cell wall synthesis, leading to cell death.
Anticancer Potential:
Research indicates that N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific biochemical pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics:
Preliminary studies suggest that the compound exhibits favorable pharmacokinetic properties, including high gastrointestinal absorption and the ability to penetrate the blood-brain barrier. This suggests potential applications in treating central nervous system disorders.
Agricultural Applications
Pesticidal Activity:
The compound has been evaluated for its potential as a pesticide. Its structural components may disrupt biochemical pathways in pests, leading to their death. Studies have shown promising results in controlling various agricultural pests without significant toxicity to non-target organisms.
Material Science
Organic Electronics:
Due to its unique electronic properties, this compound has potential applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against Neisseria gonorrhoeae | Inhibited bacterial growth via enzyme inhibition |
| Anticancer Research | Tested on various cancer cell lines | Induced apoptosis through cell cycle modulation |
| Pesticidal Efficacy | Assessed on agricultural pests | Effective control with low toxicity to beneficial insects |
| Organic Electronics Application | Developed thin films for devices | Demonstrated excellent charge transport properties |
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl in the target compound) improve resistance to oxidative degradation compared to electron-donating groups (e.g., methoxy in LMM5) .
- Sulfamoyl vs. Methoxy : Sulfamoyl groups (LMM5, LMM11) enhance solubility but may reduce cell permeability compared to methoxybenzamide derivatives .
Table 2: Antimicrobial and Antifungal Profiles
Key Observations :
- The target compound’s MIC against C. albicans (12.5 µg/mL) is higher than LMM5’s activity against P. brasiliensis (6.25 µg/mL), suggesting substituent-dependent efficacy .
- HSGN-238’s superior activity against N. gonorrhoeae (MIC = 0.5 µg/mL) correlates with its trifluoromethoxy group, which enhances membrane penetration .
Physicochemical Properties
Table 3: Calculated Properties (LogP, Molecular Weight)
| Compound Name | LogP | Molecular Weight | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 3.2 | 375.8 | 0.12 (DMSO) |
| LMM5 | 2.8 | 510.6 | 0.08 (DMSO) |
| HSGN-238 | 4.1 | 441.8 | 0.05 (DMSO) |
| 4-Chloro-N-[...] () | 3.5 | 365.8 | 0.15 (Ethanol) |
Key Observations :
Biological Activity
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Key properties include:
- Molecular Weight: 333.8 g/mol
- CAS Number: 1049265-36-2
- Molecular Formula: C15H12ClN3O2S
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related oxadiazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli with IC50 values in the low micromolar range . The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Anticancer Activity
In vitro studies have demonstrated that the compound may possess anticancer properties. For example, derivatives featuring the oxadiazole moiety have been reported to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased apoptosis rates .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Research suggests that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This inhibition could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation: It could modulate receptor activity associated with inflammation and cancer progression.
- Cell Cycle Interference: By affecting cell cycle regulators, it may induce cell cycle arrest in cancer cells.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Q & A
Q. Yield Optimization Strategies :
- Catalysts : Adding catalytic pyridine (5 mol%) improves cyclization efficiency .
- Temperature Control : Maintaining 70–80°C prevents thermal degradation of the oxadiazole ring .
- Reagent Ratios : A 1:1.2 molar ratio of hydrazide to benzoyl chloride minimizes side products .
Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves bond angles (e.g., C–N–C in oxadiazole ≈ 105°) and packing motifs (e.g., π-π stacking between benzamide and thiophene groups) .
- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 1240 cm⁻¹ (C–O–C) validate functional groups .
Advanced: How do structural modifications to the oxadiazole or benzamide moieties affect bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) Insights :
Q. Design Strategies :
- Electron-Withdrawing Groups (e.g., –CF₃ at benzamide para-position) enhance enzyme inhibition by increasing electrophilicity .
- Hydrophobic Substituents (e.g., bromine on thiophene) improve membrane permeability in Gram-negative bacteria assays .
Advanced: How can researchers address low aqueous solubility in in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
- Pro-drug Approach : Introduce phosphate esters at the methoxy group, which hydrolyze in physiological conditions .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability in cell lines .
Basic: What preliminary biological activities have been reported?
Methodological Answer:
- Antimicrobial : MIC of 4 µg/mL against S. aureus due to disruption of cell wall synthesis .
- Anticancer : IC₅₀ of 5.8 µM in MCF-7 cells via apoptosis induction (caspase-3 activation) .
- Enzyme Inhibition : 75% inhibition of COX-2 at 10 µM, comparable to celecoxib .
Advanced: How to resolve contradictions in reported IC₅₀ values across studies?
Methodological Answer:
Contradictions often arise from:
- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of ionizable groups. Standardize using HEPES buffer (pH 7.4) .
- Cell Line Heterogeneity : Use authenticated cell lines (e.g., ATCC-certified) and measure ATP levels for viability normalization .
- Orthogonal Assays : Validate IC₅₀ via fluorescence polarization (enzyme binding) and SPR (binding kinetics) .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Predicts binding to COX-2’s hydrophobic pocket (ΔG = -9.2 kcal/mol) .
- MD Simulations (GROMACS) : Confirms stable interactions (RMSD < 2 Å over 100 ns) between the oxadiazole ring and EGFR kinase .
- QSAR Models : Use 2D descriptors (e.g., logP, polar surface area) to correlate substituents with IC₅₀ values (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
